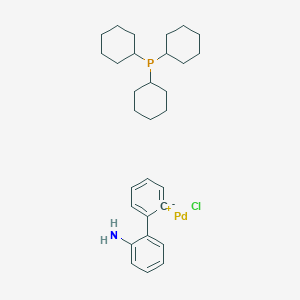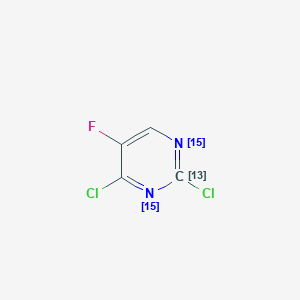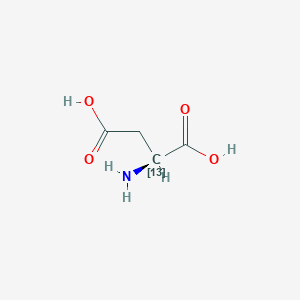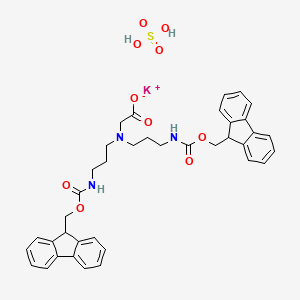
PCy3-Pd-G2 GT capsule
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound PCy3-Pd-G2 GT capsule is a specialized catalyst used in various chemical reactions, particularly in cross-coupling reactions. This compound is known for its efficiency and stability, making it a valuable tool in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PCy3-Pd-G2 GT capsule involves the coordination of a palladium center with a tricyclohexylphosphine ligand and a dendritic ligand (G2). The general synthetic route includes:
Ligand Preparation: The tricyclohexylphosphine ligand is synthesized through the reaction of cyclohexylmagnesium bromide with phosphorus trichloride.
Palladium Complex Formation: The palladium precursor, typically palladium chloride, is reacted with the tricyclohexylphosphine ligand in an inert atmosphere to form the palladium complex.
Dendritic Ligand Attachment: The dendritic ligand (G2) is then attached to the palladium complex under controlled conditions to form the final this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of tricyclohexylphosphine and dendritic ligands.
Palladium Complexation: Large-scale reaction of palladium chloride with tricyclohexylphosphine.
Final Assembly: Attachment of the dendritic ligand to the palladium complex in large reactors, followed by purification and encapsulation.
Chemical Reactions Analysis
Types of Reactions
PCy3-Pd-G2 GT capsule is primarily used in:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Oxidation and Reduction Reactions: Facilitates selective oxidation and reduction processes.
Substitution Reactions: Involves nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Reagents: Aryl halides, boronic acids, alkynes, and various nucleophiles.
Conditions: Typically performed in organic solvents like toluene or DMF, under inert atmosphere (argon or nitrogen), and at elevated temperatures (50-150°C).
Major Products
Cross-Coupling Products: Biaryl compounds, styrenes, and substituted alkynes.
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Substitution Products: Aryl ethers, amines, and sulfides.
Scientific Research Applications
Chemistry
Catalysis: Widely used as a catalyst in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules.
Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Medicine
Diagnostic Tools: Employed in the development of diagnostic agents and imaging tools.
Therapeutics: Investigated for its potential in targeted drug delivery systems.
Industry
Fine Chemicals: Used in the production of fine chemicals and specialty chemicals.
Agriculture: Applied in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism by which PCy3-Pd-G2 GT capsule exerts its effects involves:
Activation of Palladium Center: The palladium center is activated by the tricyclohexylphosphine ligand, enhancing its reactivity.
Coordination with Substrates: The dendritic ligand provides a sterically favorable environment for substrate coordination.
Catalytic Cycle: The compound undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
PCy3-Pd-G1: A similar catalyst with a smaller dendritic ligand.
Pd(PPh3)4: A palladium catalyst with triphenylphosphine ligands.
PdCl2(dppf): A palladium catalyst with 1,1’-bis(diphenylphosphino)ferrocene ligands.
Uniqueness
Enhanced Stability: The dendritic ligand in PCy3-Pd-G2 GT capsule provides enhanced stability compared to smaller ligands.
Higher Efficiency: The tricyclohexylphosphine ligand offers higher catalytic efficiency due to its strong electron-donating properties.
Versatility: Suitable for a wide range of reactions and conditions, making it more versatile than some other palladium catalysts.
This compound stands out due to its unique combination of stability, efficiency, and versatility, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C30H43ClNPPd |
|---|---|
Molecular Weight |
590.5 g/mol |
IUPAC Name |
chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C12H10N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
BDVFOJAMJCOYEQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)



![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)




![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)


